molecular formula C14H11BrClNO B5702009 2-bromo-N-(3-chloro-4-methylphenyl)benzamide

2-bromo-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B5702009
M. Wt: 324.60 g/mol
InChI Key: SLKGWIKVIKLZAK-UHFFFAOYSA-N
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Description

2-bromo-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-bromo-N-(3-chloro-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-bromo-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(3-chloro-4-methylphenyl)benzamide include:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological interactions.

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKGWIKVIKLZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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